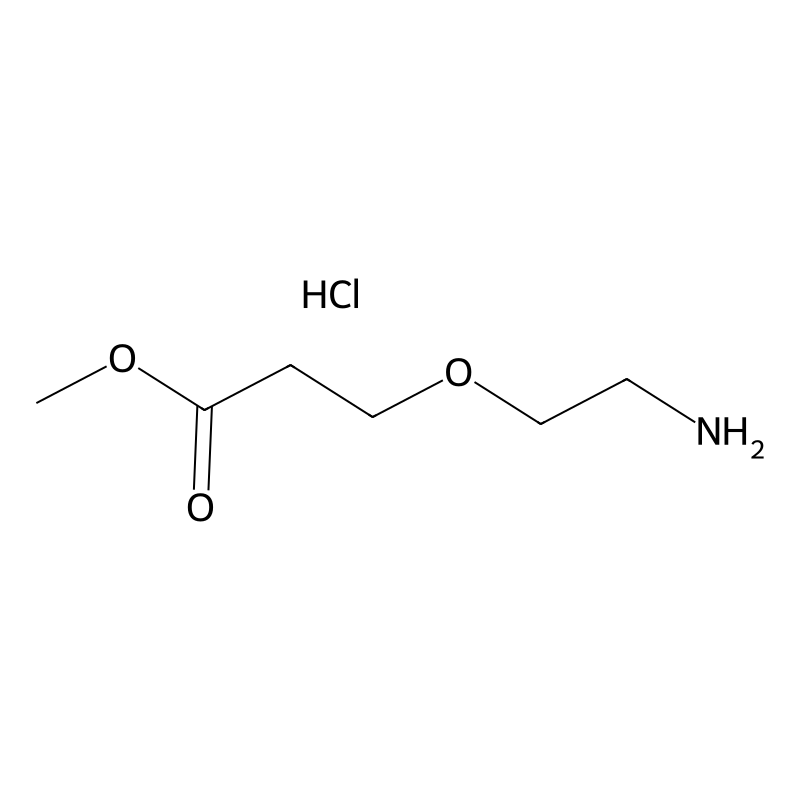Methyl 3-(2-aminoethoxy)propanoate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 3-(2-aminoethoxy)propanoate hydrochloride is a chemical compound with the molecular formula and a CAS number of 2225144-12-5. This compound appears as a solid and is recognized for its role as a non-ionic organic buffering agent, particularly in biological applications. Its structure features an amino group and an ethoxy chain, which contribute to its solubility and reactivity in various environments .
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
- Amine Reactions: The amino group can undergo various nucleophilic substitution reactions, allowing it to react with electrophiles.
- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in aqueous solutions, allowing it to interact with other acids or bases.
This compound exhibits notable biological activity, particularly as a buffering agent in cell cultures. It maintains pH levels within the physiological range (6-8.5), which is crucial for various biochemical processes. Additionally, its structure suggests potential roles in drug delivery systems and as a precursor for synthesizing biologically active molecules .
Methyl 3-(2-aminoethoxy)propanoate hydrochloride can be synthesized through several methods:
- Esterification: Reacting 3-(2-aminoethoxy)propanoic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution: Introducing the aminoethoxy group through nucleophilic attack on a suitable alkyl halide.
- Salt Formation: Converting the free base form into its hydrochloride by reacting it with hydrochloric acid.
These methods allow for variations in yield and purity depending on reaction conditions and reagents used .
The primary applications of Methyl 3-(2-aminoethoxy)propanoate hydrochloride include:
- Biological Buffers: Used in cell culture media to maintain stable pH levels.
- Pharmaceutical Development: Serves as an intermediate in synthesizing various pharmaceutical compounds.
- Research: Utilized in biochemical assays and studies that require precise pH control.
Interaction studies indicate that Methyl 3-(2-aminoethoxy)propanoate hydrochloride can interact with various biomolecules due to its amino and hydroxyl groups. These interactions may influence enzyme activity, receptor binding, and cellular uptake mechanisms. Further research is warranted to explore its potential interactions with specific proteins or pathways relevant to therapeutic applications .
Several compounds share structural or functional similarities with Methyl 3-(2-aminoethoxy)propanoate hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride | Amino group with methoxy substitution | Enhanced lipophilicity due to methoxy group |
| Ethyl 3-(2-aminoethoxy)propanoate | Similar structure but with ethyl instead of methyl | Lower solubility compared to methyl variant |
| Propyl 3-(2-aminoethoxy)propanoate | Propyl substitution at the methyl position | Increased hydrophobicity |
Methyl 3-(2-aminoethoxy)propanoate hydrochloride stands out due to its specific balance of hydrophilicity and biological activity, making it particularly useful in biological applications where pH stability is critical .








